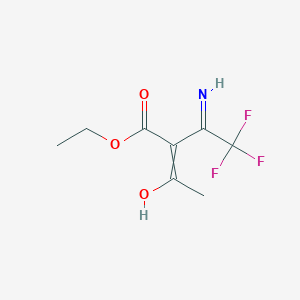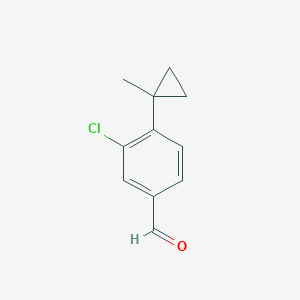![molecular formula C16H25N3O3 B8281492 N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide](/img/structure/B8281492.png)
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with diethyl and isopentylamino substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide typically involves the nitration of a suitable benzene derivative followed by amination reactions. One common method involves the nitration of diethylbenzene to form N,N-Diethyl-4-nitroaniline. This intermediate is then subjected to a substitution reaction with isopentylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. The use of copper-based catalysts in oxidative coupling reactions has been reported to achieve high conversion rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a solvatochromic probe to study solvent polarity and molecular interactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide involves its participation in nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4-nitroaniline: Shares the nitro and diethyl groups but lacks the isopentylamino substituent.
N,N-Diethylmethylamine: Similar in structure but lacks the nitro group and isopentylamino substituent.
Uniqueness
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is unique due to the presence of both diethyl and isopentylamino substituents along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Eigenschaften
Molekularformel |
C16H25N3O3 |
|---|---|
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
N,N-diethyl-4-(3-methylbutylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C16H25N3O3/c1-5-18(6-2)16(20)13-7-8-14(15(11-13)19(21)22)17-10-9-12(3)4/h7-8,11-12,17H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
MBIGUIFUQBQAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)NCCC(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methyl-4-quinolinyl)methoxy]benzyl chloride](/img/structure/B8281445.png)


![2-(2-methyl-5-oxo-1-pyrrolidinyl)-N-[2-(1-piperidinyl)propyl]acetamide](/img/structure/B8281464.png)




![6-Fluoro-5-methyl-benzo[b]thiophene](/img/structure/B8281499.png)




